N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide
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Overview
Description
N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C₁₁H₁₂N₄O₃S It is characterized by the presence of an allyl group, a nitrobenzoyl group, and a hydrazinecarbothioamide moiety
Scientific Research Applications
N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound for the development of new therapeutic agents.
Preparation Methods
The synthesis of N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-nitrobenzoyl chloride with N-allylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation: The hydrazinecarbothioamide moiety can undergo condensation reactions with aldehydes or ketones to form hydrazones or thiosemicarbazones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
The mechanism of action of N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The allyl group and hydrazinecarbothioamide moiety can also participate in reactions with biomolecules, contributing to the compound’s overall activity. The exact pathways and targets involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:
N-allyl-2-(3-nitrobenzoyl)hydrazinecarboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group.
This compound: Similar but with different substituents on the benzoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(3-nitrobenzoyl)amino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-2-6-12-11(19)14-13-10(16)8-4-3-5-9(7-8)15(17)18/h2-5,7H,1,6H2,(H,13,16)(H2,12,14,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUQLMAHVIIWID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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